molecular formula C9H14BNO4S B3030144 N-Isopropyl 3-boronobenzenesulfonamide CAS No. 871329-77-0

N-Isopropyl 3-boronobenzenesulfonamide

Cat. No.: B3030144
CAS No.: 871329-77-0
M. Wt: 243.09
InChI Key: KCJMBNYQVZPTRG-UHFFFAOYSA-N
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Description

N-Isopropyl 3-boronobenzenesulfonamide is a chemical compound with the molecular formula C9H14BNO4S and a molecular weight of 243.09 g/mol . It is known for its unique structure, which includes a boronic acid group and a sulfonamide group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl 3-boronobenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonamide with isopropylamine and a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may involve more efficient purification methods, such as distillation or large-scale chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 3-boronobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted benzenesulfonamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

N-Isopropyl 3-boronobenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Isopropyl 3-boronobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity and affecting various biological processes.

Comparison with Similar Compounds

N-Isopropyl 3-boronobenzenesulfonamide can be compared with other similar compounds, such as:

    3-Boronobenzenesulfonamide: Lacks the isopropyl group, making it less sterically hindered and potentially less selective in certain reactions.

    N-Methyl 3-boronobenzenesulfonamide: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and selectivity in chemical reactions.

    N-Isopropyl 4-boronobenzenesulfonamide: The boronic acid group is positioned differently, which can influence the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

[3-(propan-2-ylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMBNYQVZPTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661211
Record name {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-77-0
Record name B-[3-[[(1-Methylethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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